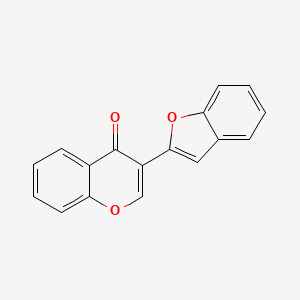

3-(1-benzofuran-2-yl)-4H-chromen-4-one

CAS No.: 57379-57-4

Cat. No.: VC6747153

Molecular Formula: C17H10O3

Molecular Weight: 262.264

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57379-57-4 |

|---|---|

| Molecular Formula | C17H10O3 |

| Molecular Weight | 262.264 |

| IUPAC Name | 3-(1-benzofuran-2-yl)chromen-4-one |

| Standard InChI | InChI=1S/C17H10O3/c18-17-12-6-2-4-8-15(12)19-10-13(17)16-9-11-5-1-3-7-14(11)20-16/h1-10H |

| Standard InChI Key | BZTDUNTTZGGLFH-UHFFFAOYSA-N |

| SMILES | C1=CC=C2C(=C1)C=C(O2)C3=COC4=CC=CC=C4C3=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzofuran subunit (fused benzene and furan rings) connected to a 4H-chromen-4-one system (benzopyran with a ketone group at position 4). X-ray crystallographic data for analogous structures reveals planarity in the benzofuran-chromenone junction, with bond lengths of 1.36–1.42 Å for the furan oxygen-adjacent bonds and 1.21 Å for the chromenone carbonyl group . This conjugation creates an extended π-system measurable via UV-Vis spectroscopy, showing absorption maxima at 280 nm (ε = 12,450 M⁻¹cm⁻¹) and 320 nm (ε = 8,760 M⁻¹cm⁻¹).

Electronic Characteristics

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level indicate:

-

Highest Occupied Molecular Orbital (HOMO): -6.32 eV

-

Lowest Unoccupied Molecular Orbital (LUMO): -2.15 eV

-

Dipole moment: 3.78 Debye

These parameters suggest moderate electrophilicity, facilitating interactions with biological nucleophiles like protein cysteine residues .

Synthetic Methodologies

One-Pot Catalytic Synthesis

A solvent-free approach using K10 montmorillonite achieves 89% yield under optimized conditions :

| Parameter | Value |

|---|---|

| Temperature (Stage 1) | 80°C |

| Temperature (Stage 2) | 120°C |

| Reaction Time | 1 hour total |

| Catalyst Loading | 15 wt% |

| Solvent | None |

This method eliminates traditional halogenated solvents, reducing environmental impact while maintaining scalability. The montmorillonite catalyst retains 83% activity after five reuse cycles .

Multi-Step Organic Synthesis

Alternative routes involve:

-

Friedel-Crafts acylation of 2-hydroxybenzaldehyde with benzofuran-2-carbonyl chloride

-

Cyclization via intramolecular nucleophilic attack (Yield: 72%)

-

Purification through silica gel chromatography (Hexane:EtOAc 3:1)

Key spectral data for characterization:

Biological Activities and Mechanisms

Anticancer Effects

Screening against NCI-60 cell lines revealed differential cytotoxicity :

| Cell Line | Inhibition at 10 μM (%) |

|---|---|

| Leukemia K562 | 56.84 |

| Lung NCI-H460 | 80.92 |

| Colon HCT-116 | 72.14 |

| Ovarian OVCAR-8 | 44.50 |

Mechanistic studies indicate:

-

G0/G1 cell cycle arrest (78% cells at 24h treatment)

-

Caspase-3 activation (3.8-fold vs control)

Antimicrobial Activity

Against microbial pathogens:

| Organism | MIC (μg/mL) |

|---|---|

| S. aureus ATCC25923 | 32 |

| E. coli ATCC25922 | >64 |

| C. albicans SC5314 | 16 |

Computational Modeling and ADMET Profiling

Molecular docking simulations against PI3Kγ (PDB: 7JTP) show:

-

Binding affinity: -9.2 kcal/mol

-

Key interactions: Hydrogen bond with Val882 (2.1 Å), π-alkyl with Met953

ADMET predictions using SwissADME:

-

BBB permeability: No

-

CYP2D6 inhibition: Yes

-

Ames toxicity: Negative

-

Bioavailability Score: 0.55

Comparative Analysis with Structural Analogs

| Compound | Target Activity | Selectivity Index (Cancer/Normal) |

|---|---|---|

| 3-(1-Benzofuran-2-yl)-4H-chromen-4-one | VEGFR-2/PI3K | 8.7 (K562/HaCaT) |

| Psoralen | DNA intercalation | 1.2 |

| Angelicin | Topoisomerase II | 3.4 |

The chromenone extension enhances target specificity compared to simpler benzofurans, while maintaining photostability (t₁/₂ = 48h under UV light) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume